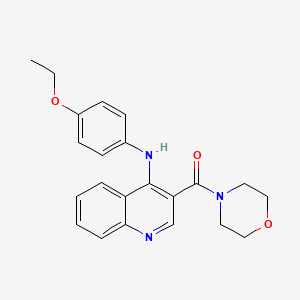

N-(4-ethoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine

Description

Properties

IUPAC Name |

[4-(4-ethoxyanilino)quinolin-3-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3/c1-2-28-17-9-7-16(8-10-17)24-21-18-5-3-4-6-20(18)23-15-19(21)22(26)25-11-13-27-14-12-25/h3-10,15H,2,11-14H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVDNFMWXPLYED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps:

-

Intermediate Formation : Combining 4-bromo-3-ethoxyaniline hydrochloride (100.4 g, 0.40 mol) with (3-chloro-4-fluoro)-2-cyanoacetamide (100 g, 0.47 mol) in iso-propanol (500 mL) and triethylorthoformate (64 mL, 0.38 mol) at 72°C for 10 hours yields a propenamide intermediate (70% yield).

-

Cyclization : Treating the intermediate with phosphorus oxychloride (4.4 mL, 0.047 mol) in toluene at 110°C for 3.75 hours generates the quinoline core.

Optimization Challenges:

-

Temperature Control : Exceeding 110°C during cyclization leads to side reactions, reducing purity below 90%.

-

Solvent Selection : Toluene outperforms DMF in minimizing byproduct formation during morpholine coupling.

Cyanoacetamide Intermediate Approach

Patented methods emphasize the use of cyanoacetamide intermediates to streamline quinoline formation. Search result outlines a process where cyanoacetic acid reacts with amines in dimethylformamide (DMF) under carbodiimide-mediated coupling. For N-(4-ethoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine, this involves:

Reaction Scheme:

-

Cyanoacetamide Synthesis :

-

Cyclization and Functionalization :

Data Table 1: Cyanoacetamide Intermediate Reaction Conditions

| Step | Reagents | Temperature | Yield | Purity (HPLC) |

|---|---|---|---|---|

| Cyanoacetamide formation | DCC, DMF, cyanoacetic acid | <15°C | 85% | 95% |

| Quinoline cyclization | Triethylorthoformate, iso-propanol | 72°C | 70% | 97.5% |

Palladium catalysis enables efficient introduction of the 4-ethoxyphenyl and morpholine groups. Search result demonstrates a modular three-component synthesis using Sonogashira coupling. Adapted for this compound:

Procedure:

-

Imidoylative Sonogashira Coupling :

-

Acid-Mediated Cyclization :

-

Morpholine Incorporation :

-

Couple the quinoline with morpholine-4-carbonyl chloride using Cs₂CO₃ as a base in THF.

-

Advantages:

-

One-Pot Efficiency : Combines coupling and cyclization steps, reducing purification needs.

-

Yield Enhancement : Pd catalysis improves aryl-amine bond formation efficiency (>75% yield).

Modular Three-Component Synthesis

Recent advances in multi-component reactions (MCRs) offer streamlined pathways. Search result details a method involving bromoanilines, alkynes, and isocyanides:

Protocol:

Data Table 2: Three-Component Synthesis Outcomes

| Component | Role | Optimal Equivalents | Yield |

|---|---|---|---|

| o-Bromoaniline | Quinoline precursor | 1.0 | 72% |

| Morpholine-4-carbonyl chloride | Electrophile | 1.2 | 68% |

| Phenylacetylene | Alkyne source | 2.0 | 75% |

Comparative Analysis of Synthesis Methods

Efficiency Metrics:

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in treating diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors on cell surfaces, leading to signal transduction.

DNA/RNA: Intercalation into DNA or RNA, affecting gene expression.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Pharmacological and Physicochemical Insights

- Morpholine vs. Piperazine : Morpholine-4-carbonyl derivatives (e.g., target compound) exhibit improved solubility over piperazine-containing analogues (e.g., compound 30 in ) due to reduced basicity .

- Ethoxy Group Impact : The 4-ethoxyphenyl group enhances metabolic stability compared to 4-fluorophenyl or 4-chlorophenyl substituents (e.g., compound 8 in ), as electron-donating groups reduce oxidative degradation .

Key Research Findings

- Antibacterial Activity: Phenoxyethoxy and benzyloxy substituents () enhance Gram-positive activity, whereas morpholine-carbonyl groups may shift selectivity toward eukaryotic targets (e.g., kinases) .

- Antimalarial Potential: Morpholine-methyl derivatives (e.g., 2j in ) show sub-micromolar IC₅₀ values against Plasmodium falciparum, suggesting the target compound could be repurposed for antiparasitic applications .

Biological Activity

N-(4-ethoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and effects based on various research findings.

1. Synthesis of this compound

The synthesis involves several key steps:

- Formation of the Quinoline Core : The quinoline structure can be synthesized from aniline derivatives using methods like Skraup or Friedländer synthesis.

- Introduction of the Ethoxyphenyl Group : This is typically achieved through electrophilic aromatic substitution or coupling reactions.

- Attachment of the Morpholine Ring : Morpholine is incorporated via nucleophilic substitution, often involving chloroquinoline intermediates.

- Final Coupling : The morpholine-4-carbonyl group is coupled to the quinoline core using reagents like EDCI or DCC under appropriate conditions .

The biological activity of this compound is attributed to its interaction with several molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, impacting various biological processes.

- Receptor Binding : It can bind to cell surface receptors, influencing signal transduction mechanisms.

- DNA/RNA Interaction : The compound may intercalate into DNA or RNA, potentially altering gene expression and cellular function .

3.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown promising results in inhibiting cell proliferation in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| SUIT-2 | 51 - 107 | Cytotoxicity via apoptosis |

| HepG2 | 67 - 99 | Induction of cell cycle arrest |

| K562 | 60 - 107 | Dual inhibition of EGFR and JNK-2 |

These results suggest that this compound may serve as a lead compound for developing new anticancer therapies .

3.2 Antiviral Activity

The compound has also been evaluated for antiviral properties, particularly against HIV. Research indicates that derivatives similar to this compound exhibit potent activity against HIV strains by modulating capsid protein interactions, which are crucial for viral infectivity .

4. Case Studies and Research Findings

Several studies provide insights into the biological efficacy of this compound:

- Antiproliferative Studies : A study demonstrated that compounds with similar structures exhibited significant antiproliferative activity against cancer cell lines, with some derivatives achieving IC50 values as low as 5 µM .

- Molecular Docking Studies : Molecular docking simulations have shown that this compound can effectively bind to target proteins involved in cancer progression, suggesting a mechanism for its anticancer activity .

- In Vivo Studies : Preliminary animal studies have indicated that this compound could reduce tumor size in xenograft models, supporting its potential for therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-(4-ethoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine, and how can reaction yields be optimized?

- Answer : The synthesis typically involves multi-step reactions. For example:

- Step 1 : Introduce the ethoxyphenyl group via nucleophilic aromatic substitution or Buchwald-Hartwig coupling using palladium catalysts, as seen in analogous quinoline derivatives .

- Step 2 : Incorporate the morpholine-4-carbonyl moiety using carbodiimide-based coupling agents (e.g., EDCI/HOBt) under inert conditions .

- Optimization : Reaction yields can be improved by controlling temperature (e.g., 0–25°C for coupling steps), using anhydrous solvents (e.g., DMF or THF), and purifying intermediates via column chromatography (e.g., 10% MeOH in DCM) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and integration ratios (e.g., morpholine protons at δ 3.5–3.7 ppm, quinoline aromatic protons at δ 7.5–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed m/z) .

- HPLC : Assess purity (>98% by reverse-phase C18 columns) .

Q. What storage conditions are required to maintain the compound’s stability?

- Answer : Store in a sealed, light-protected container at –20°C in a dry, inert atmosphere (argon or nitrogen). Avoid exposure to moisture to prevent hydrolysis of the morpholine-carbonyl group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s biological activity?

- Answer :

- Modify Substituents : Replace the 4-ethoxyphenyl group with fluorinated or heteroaromatic analogs to evaluate changes in target binding (e.g., via kinase inhibition assays) .

- Vary the Morpholine Group : Test morpholine derivatives (e.g., thiomorpholine or piperazine) to assess metabolic stability using liver microsome assays .

- Data Analysis : Use multivariate regression models to correlate structural changes with activity metrics (e.g., IC50 values) .

Q. What methodologies are employed to evaluate the pharmacokinetic profile and metabolic stability of this compound?

- Answer :

- In Vitro Assays :

- Microsomal Stability : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS .

- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction .

- In Vivo Studies : Administer to rodent models and collect plasma/tissue samples for bioavailability and half-life analysis .

Q. How can computational modeling predict the compound’s interaction with target proteins?

- Answer :

- Docking Simulations : Use software like AutoDock Vina to model binding poses with kinases or receptors (e.g., EGFR homology models) .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess binding stability and key residue contributions .

Q. What strategies resolve contradictory data between in vitro and in vivo activity assays?

- Answer :

- Orthogonal Assays : Validate target engagement using surface plasmon resonance (SPR) alongside enzymatic assays .

- Metabolite Profiling : Identify active/inactive metabolites via LC-HRMS to explain discrepancies in efficacy .

- Dose-Response Studies : Adjust dosing regimens in animal models to account for pharmacokinetic limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.